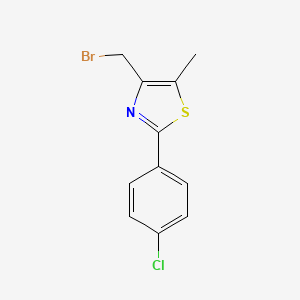

4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole

説明

4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a bromomethyl group at position 4, a 4-chlorophenyl group at position 2, and a methyl group at position 3. The bromomethyl group enhances reactivity in substitution reactions, making it a valuable intermediate in pharmaceutical synthesis .

特性

IUPAC Name |

4-(bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPHJXBYQLPTAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627306 | |

| Record name | 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113264-72-5 | |

| Record name | 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(4-chlorophenyl)-5-methyl-1,3-thiazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the compound can lead to the formation of different thiazole derivatives with altered properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at moderate temperatures.

Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under controlled conditions to achieve the desired oxidation state.

Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed in anhydrous solvents to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with amine functional groups, while oxidation reactions can introduce hydroxyl or carbonyl groups.

科学的研究の応用

Anticancer Activity

The thiazole moiety is known for its diverse biological activities, especially in cancer treatment. Various studies have highlighted the potential of thiazole derivatives, including 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole, in inhibiting cancer cell proliferation.

- Mechanism of Action : Research indicates that compounds containing the thiazole ring can inhibit key pathways involved in cancer progression. For instance, some derivatives demonstrate significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. A compound similar to 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole showed an IC50 value of 0.093 µM against VEGFR-2, indicating strong potential for further development as an anticancer agent .

- Cytotoxicity Studies : In vitro studies have demonstrated that thiazole derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines. For example, a related compound exhibited IC50 values of 5.73 µM and 12.15 µM against MCF-7 and MDA-MB-231 breast cancer cells, respectively . This suggests that similar thiazole derivatives may also possess potent anticancer properties.

Antibacterial Properties

The antibacterial activity of thiazoles has been extensively studied, with promising results against a range of bacterial strains.

- Synthesis and Testing : Compounds derived from thiazoles have shown significant antibacterial effects, outperforming traditional antibiotics like streptomycin and ampicillin. For instance, certain derivatives demonstrated up to 56-fold increased potency compared to these standard treatments .

- Mechanism of Action : The presence of halogen substituents (such as bromine and chlorine) on the phenyl ring is often linked to enhanced antibacterial activity. These modifications can increase the lipophilicity and overall reactivity of the compounds, facilitating better interaction with bacterial cell membranes .

Anti-Tubercular Activity

Given the global health challenge posed by tuberculosis (TB), there is a pressing need for new anti-tubercular agents. Thiazole derivatives have been identified as potential candidates.

- Research Findings : Studies have indicated that novel thiazole analogs exhibit significant anti-mycobacterial activity. For example, certain coumarin-thiazoline hybrids showed MIC values as low as 0.09 µg/mL against Mycobacterium tuberculosis .

- Structural Insights : The structural modifications that enhance anti-tubercular activity often include electron-withdrawing groups like chlorine on the phenyl ring, which are essential for optimal binding and efficacy against Mycobacterium strains .

Data Summary Table

| Property | Activity | IC50 Values | Mechanism |

|---|---|---|---|

| Anticancer | Breast Cancer (MCF-7) | 5.73 µM | Inhibition of VEGFR-2; induces apoptosis |

| Antibacterial | Various Bacterial Strains | Up to 56-fold potency | Interaction with bacterial membranes |

| Anti-Tubercular | Mycobacterium tuberculosis | MIC = 0.09 µg/mL | Structural modifications enhancing binding |

作用機序

The mechanism of action of 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins or nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Compounds 4 and 5 (Cl vs. F substituents) exhibit identical crystal packing despite halogen differences, suggesting minimal steric disruption in isostructural systems .

- Bioactivity Trends : Thiazole derivatives with electron-withdrawing groups (e.g., Cl, Br, CF3) often show enhanced antimicrobial and anticancer activity. For example, compound 5a (with a 4-chlorophenyl group) demonstrated potent growth inhibition in breast cancer cell lines .

Comparison with Target Compound :

- The bromomethyl group in 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole likely enables nucleophilic substitution reactions, as seen in the synthesis of olmesartan medoxomil, where bromomethyl intermediates react with carboxylate nucleophiles .

- In contrast, oxadiazole derivatives (e.g., ) require harsh dehydrating agents like POCl3, whereas thiazole synthesis often employs milder conditions (e.g., K2CO3 in toluene) .

Table 3: Activity Comparison of Thiazole Analogues

Critical Analysis :

- The target compound’s bromomethyl group may improve blood-brain barrier penetration compared to chlorophenyl analogues, as seen in anticonvulsant thiadiazoles .

- Halogenated thiazoles (Cl, Br) consistently outperform non-halogenated variants in antimicrobial assays, likely due to enhanced membrane disruption and enzyme inhibition .

生物活性

4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure includes a bromomethyl group, a chlorophenyl moiety, and a methylthiazole ring, which contribute to its pharmacological properties.

- Chemical Formula : C11H9BrClNS

- Molecular Weight : 302.618 g/mol

- CAS Number : 113264-72-5

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole, exhibit significant antimicrobial properties. A study evaluated various synthesized compounds against both Gram-positive and Gram-negative bacteria as well as fungal species. The results demonstrated that compounds derived from thiazoles can effectively inhibit bacterial growth by disrupting lipid biosynthesis pathways in bacteria .

| Compound | Microbial Activity | MIC (μg/mL) |

|---|---|---|

| 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole | Effective against E. coli, S. aureus | 0.008 - 0.046 |

| Reference Drug (Ampicillin) | Standard comparison | Varies |

Anticancer Activity

In vitro studies have shown promising anticancer activity of this compound against the MCF7 human breast adenocarcinoma cell line using the Sulforhodamine B assay. The presence of electron-withdrawing groups in the thiazole structure appears to enhance its cytotoxic effects on cancer cells .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole | MCF7 | 10 - 20 |

| Reference Drug (Doxorubicin) | Standard comparison | 0.5 - 2 |

The biological activity of thiazoles is often attributed to their ability to interact with various biological targets. For instance:

- Antimicrobial Mechanism : Thiazoles may inhibit essential bacterial enzymes or interfere with membrane integrity, leading to cell death .

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function .

Case Studies

- Antimicrobial Evaluation : A study synthesized several thiazole derivatives and tested their efficacy against a range of pathogens. The results indicated that certain derivatives exhibited lower MIC values than traditional antibiotics, suggesting a potential for developing new antimicrobial agents based on thiazole scaffolds .

- Cytotoxicity Assessment : In another study focusing on anticancer properties, the compound was tested against various cancer cell lines, showing selective toxicity towards MCF7 cells while sparing normal cells, indicating its potential as a targeted therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。